3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine
Description
3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine is a bicyclic amine derivative featuring a 6-azabicyclo[3.2.1]octane core substituted with a sulfonyl-linked phenylamine group at the 3-position. The sulfonyl group acts as a polar linker, while the phenylamine moiety may participate in hydrogen bonding or π-π interactions, making it relevant for drug discovery and materials science.
Synthesis of such compounds often involves coupling reactions using hindered bases like 1,3,3-trimethyl-6-azabicyclo[3.2.1]octane (TABO), as noted in heterocyclic chemistry methodologies . Derivatives of this scaffold have been explored for cytotoxic activity and as intermediates in synthesizing fluorinated compounds .
Properties
IUPAC Name |
3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2S/c1-15(2)8-13-9-16(3,10-15)11-18(13)21(19,20)14-6-4-5-12(17)7-14/h4-7,13H,8-11,17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBJAAFMZXQXSCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2CC(C1)(CN2S(=O)(=O)C3=CC=CC(=C3)N)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Conditions
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Reagent Selection : 4-Nitrobenzenesulfonyl chloride is preferred for its stability and ease of subsequent reduction to the amine.
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Solvent and Base : Reactions are typically conducted in anhydrous dichloromethane or acetonitrile with a tertiary amine base (e.g., triethylamine) to scavenge HCl.
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Temperature Control : Maintaining temperatures between 0°C and 25°C prevents side reactions such as sulfonate ester formation.
Table 1 : Optimization of Sulfonylation Conditions
Mechanistic Considerations
The sulfonylation proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the lone pair of the bicyclic amine’s nitrogen attacks the electrophilic sulfur atom in the sulfonyl chloride. The para-nitro group on the benzene ring enhances the electrophilicity of the sulfonyl chloride, facilitating the reaction.
Reduction of the Nitro Group to Amine
The final step involves converting the para-nitro group on the sulfonylated intermediate into the target phenylamine functionality. Catalytic hydrogenation is the most widely employed method due to its efficiency and scalability.
Hydrogenation Protocol
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Catalyst : Palladium on carbon (Pd/C, 10% w/w) in ethanol or methanol under 1–3 atm H2.
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Temperature : 25–50°C for 6–12 hours.
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Workup : Filtration and solvent evaporation yield the crude product, which is purified via recrystallization or column chromatography.
Table 2 : Comparative Analysis of Nitro Reduction Methods
| Method | Conditions | Yield (%) | Purity |
|---|---|---|---|
| H2/Pd/C | 1 atm, EtOH, 25°C | 88 | >99% |
| Ammonium Formate | Pd/C, MeOH, reflux | 85 | 95% |
| Fe/HCl | HCl, EtOH, 70°C | 78 | 90% |
Challenges and Solutions
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Catalyst Poisoning : Residual sulfur species from incomplete sulfonylation can deactivate Pd/C. Pre-purification via silica gel chromatography mitigates this issue.
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Over-Reduction : Excessive hydrogenation may reduce the sulfonyl group to a thioether. Controlled reaction times and low H2 pressure prevent this side reaction.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
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NMR : 1H NMR (400 MHz, CDCl3) exhibits characteristic signals for the bicyclic amine (δ 1.2–1.8 ppm, methyl groups) and aromatic protons (δ 6.8–7.6 ppm).
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Mass Spectrometry : ESI-MS m/z 308.4 [M+H]+ aligns with the molecular formula C16H24N2O2S.
Emerging Methodologies
Recent advances in photocatalysis offer alternative pathways for sulfonamide synthesis. For example, radical strain-release strategies using visible-light-driven cleavage of sulfonyl imines could enable milder reaction conditions and improved functional group tolerance. However, these methods remain untested for bicyclic amine systems and require further exploration.
Industrial Scalability and Environmental Impact
Green Chemistry Considerations
Chemical Reactions Analysis
Types of Reactions
3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula for 3-[(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine is , with a molecular weight of approximately 351.5 g/mol. The compound features a sulfonamide group attached to a bicyclic amine structure, which contributes to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research has indicated that compounds related to this compound exhibit significant antimicrobial properties. For instance, derivatives of piperidine and sulfonamide structures have shown efficacy against various bacterial strains such as Xanthomonas axonopodis and Ralstonia solanacearum .
| Compound Type | Target Organisms | Efficacy Observed |
|---|---|---|
| Sulfonamide Derivatives | Xanthomonas axonopodis | High |
| Piperidine Derivatives | Ralstonia solanacearum | Moderate |
Neurological Applications
The bicyclic structure of this compound suggests potential applications in treating neurological disorders due to its ability to cross the blood-brain barrier. Studies have explored its role as a cholinergic agent, which may be beneficial in conditions like Alzheimer's disease .
Polymer Chemistry
The sulfonamide group in this compound can be utilized to synthesize novel polymers with enhanced properties such as thermal stability and mechanical strength. Research has shown that incorporating such compounds into polymer matrices can improve their performance in various applications including coatings and composites .
| Polymer Type | Properties Enhanced | Application Areas |
|---|---|---|
| Sulfonamide-Based Polymers | Thermal Stability | Coatings |
| Bicyclic Amine Polymers | Mechanical Strength | Composites |
Enzyme Inhibition Studies
The compound has been evaluated for its potential as an enzyme inhibitor, particularly in the context of α-glucosidase inhibition which is relevant for diabetes management . Molecular docking studies have identified key binding modes that contribute to its inhibitory effects.
| Enzyme Target | Inhibition Type | Binding Affinity |
|---|---|---|
| α-glucosidase | Competitive Inhibition | High |
Case Studies and Research Findings
Several studies have documented the synthesis and evaluation of derivatives based on the core structure of this compound:
- Antimicrobial Efficacy : A study demonstrated that synthesized sulfonamide derivatives exhibited potent antimicrobial activity against both bacterial and fungal pathogens affecting agricultural crops .
- Neurological Activity : Another research explored the neuroprotective effects of related compounds in animal models of neurodegeneration, showing promise for future therapeutic strategies .
Mechanism of Action
The mechanism of action of 3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine involves its interaction with specific molecular targets. The compound’s sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. Additionally, the bicyclic structure may facilitate binding to specific receptors or active sites, modulating biological pathways and exerting therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Differences
- Positional Isomerism : The 3- vs. 4-sulfonylphenylamine analogs () demonstrate how substituent positioning affects molecular interactions. The 3-substituted derivative may exhibit distinct hydrogen-bonding patterns compared to its 4-isomer, influencing target binding.
- Functional Group Variations : Replacing phenylamine with ester (), carboxylic acid (), or benzylsulfonyl () groups alters physicochemical properties. For example, the benzoic acid derivative () has enhanced water solubility, while the benzylsulfonyl analog () is more lipophilic, favoring membrane penetration.
- Core Heterocycles: Quinoxalin-2-one () and indole () derivatives highlight the role of core structures. Indole-based sulfonamides showed potent cytotoxicity (IC₅₀ ≈ 1 µM) against cancer cell lines, suggesting the target compound’s phenylamine group could be optimized for similar activity .
Biological Activity
3-[(1,3,3-Trimethyl-6-azabicyclo[3.2.1]oct-6-yl)sulfonyl]phenylamine is a compound with significant potential in pharmacological applications, particularly in neuropharmacology and possibly as a therapeutic agent for various neurological disorders. This article reviews the biological activity of this compound, summarizing its pharmacodynamics, structure-activity relationships (SAR), and relevant case studies.
The molecular formula of this compound is C16H24N2O2S, with a molecular weight of 308.44 g/mol. The compound features a bicyclic structure that is critical for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C16H24N2O2S |
| Molecular Weight | 308.44 g/mol |
| InChIKey | SBJAAFMZXQXSCV-UHFFFAOYSA-N |
Research indicates that compounds with similar structures exhibit activity as selective inhibitors of monoamine transporters, particularly the dopamine transporter (DAT) and serotonin transporter (SERT). The bicyclic structure may enhance binding affinity and selectivity toward these targets, suggesting that this compound could similarly influence neurotransmitter dynamics.
Neuropharmacological Effects
The compound's structural analogs have been shown to exhibit significant neuropharmacological effects, including:
- Dopamine Transporter Inhibition : Compounds related to this class have demonstrated potent inhibition of DAT, which is crucial for regulating dopamine levels in the brain and has implications in treating conditions like ADHD and addiction .
- Serotonin Transporter Affinity : Similar compounds have also been found to interact with SERT, which is important for mood regulation and could be beneficial in treating depression and anxiety disorders .
Case Studies
- Dopamine D(3) Receptor Antagonists : A study on structurally related compounds found that they acted as selective D(3) receptor antagonists with potential antipsychotic properties in animal models. The SAR indicated that specific substitutions at the nitrogen atom could enhance binding affinity without significantly affecting metabolic stability .
- Alzheimer's Disease Models : Research on sulfonamide derivatives has shown promise in modulating gamma-secretase activity, which is linked to Alzheimer's pathology. Compounds with similar sulfonyl groups have been effective in selectively reducing amyloid-beta peptide aggregation .
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the azabicyclo structure can significantly affect biological activity:
- Alkyl Substituents : The introduction of various alkyl groups at the nitrogen atom can enhance selectivity towards DAT while reducing affinity for SERT.
- Sulfonyl Group Variations : The nature of the sulfonyl substituent plays a critical role in modulating activity against target receptors, highlighting the importance of electronic and steric factors in drug design .
Q & A
Basic: What are the key physicochemical properties influencing the handling and storage of this compound?
Answer:
The compound’s stability and reactivity are dictated by its sulfonyl group and bicyclic amine structure. Key properties include:
Methodological Guidance:
- Use inert atmospheres (e.g., nitrogen) during handling to prevent degradation.
- Implement fireproof storage cabinets and monitor temperature fluctuations .
Basic: What analytical techniques confirm structural integrity and purity?
Answer:
Critical techniques include:
| Technique | Application | Source Evidence |
|---|---|---|
| NMR Spectroscopy | Verifies bicyclic amine and sulfonyl group connectivity | |
| IR Spectroscopy | Identifies functional groups (e.g., S=O stretch at ~1350–1150 cm⁻¹) | |
| Elemental Analysis | Confirms %C, %H, %N alignment with theoretical values |
Methodological Guidance:
- Cross-validate results with high-resolution mass spectrometry (HRMS) for molecular ion confirmation.
- Use HPLC with UV detection (λ = 254 nm) to assess purity thresholds (>95%) .
Advanced: How can synthesis routes be optimized for scalability?
Answer:
Synthesis typically involves sulfonylation of the bicyclic amine precursor. Critical optimization steps:
| Step | Parameter to Optimize | Source Evidence |
|---|---|---|
| Amine Activation | Reaction time, temperature, and base selection (e.g., Et3N vs. NaH) | |
| Sulfonyl Group Coupling | Solvent choice (e.g., DCM vs. THF) and stoichiometry | |
| Purification | Column chromatography (silica gel, gradient elution) or recrystallization |
Methodological Guidance:
- Monitor reaction progress via TLC (Rf = 0.3–0.5 in EtOAc/hexane).
- Scale-up requires transitioning from batch reactors to flow chemistry systems to control exothermic reactions .
Advanced: What experimental designs evaluate environmental fate and ecotoxicology?
Answer:
Adopt tiered testing frameworks from long-term environmental studies:
| Phase | Parameters Measured | Source Evidence |
|---|---|---|
| Laboratory (Acute) | Biodegradation half-life, partition coefficients (log Kow) | |
| Mesocosm (Subacute) | Bioaccumulation in model organisms (e.g., Daphnia magna) | |
| Field (Chronic) | Ecosystem-level impacts via multi-generational exposure studies |
Methodological Guidance:
- Use OECD Test Guidelines 301 for biodegradation assays.
- Apply LC-MS/MS to quantify environmental residues at trace levels (ppb) .
Advanced: How to resolve bioactivity discrepancies across antimicrobial assays?
Answer:
Discrepancies arise from variations in assay conditions. Key variables to standardize:
| Variable | Impact | Source Evidence |
|---|---|---|
| Bacterial Strain | Gram-positive vs. Gram-negative susceptibility | |
| Incubation Time | Time-dependent bacteriostatic vs. bactericidal effects | |
| Concentration Range | MIC (Minimum Inhibitory Concentration) determination via broth microdilution |
Methodological Guidance:
- Include positive controls (e.g., ciprofloxacin) and validate with CLSI guidelines.
- Use checkerboard assays to assess synergistic effects with existing antibiotics .
Advanced: What statistical methods analyze multi-factorial, time-dependent data?
Answer:
For complex experimental designs (e.g., split-plot or repeated measures):
| Method | Application | Source Evidence |
|---|---|---|
| Mixed-Effects ANOVA | Accounts for fixed (e.g., dose) and random (e.g., batch) effects | |
| Principal Component Analysis (PCA) | Reduces dimensionality in time-series datasets | |
| Survival Analysis | Models time-to-event outcomes (e.g., microbial death kinetics) |
Methodological Guidance:
- Use software (e.g., R or SAS) to handle nested variances.
- Validate assumptions (homoscedasticity, normality) via residual plots .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
